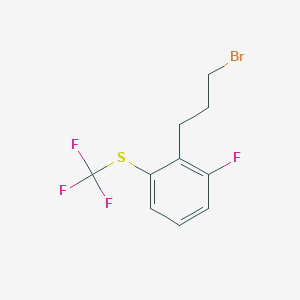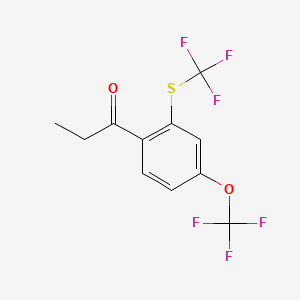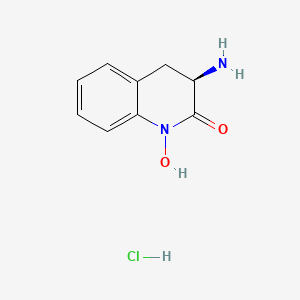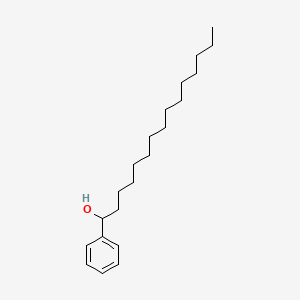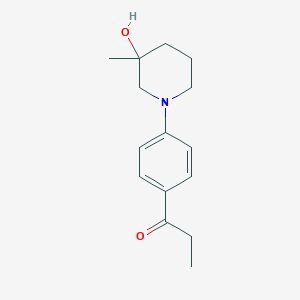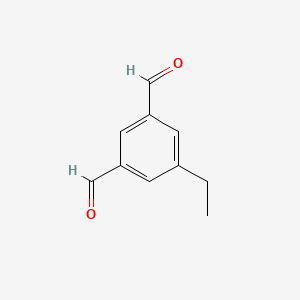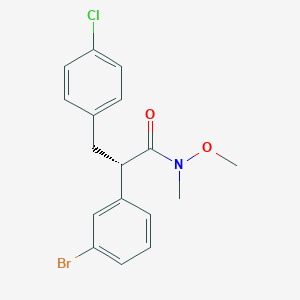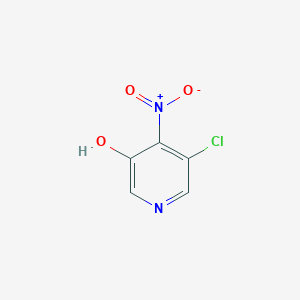
5-Chloro-4-nitropyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-nitropyridin-3-OL is a halogenated nitropyridine derivative with the molecular formula C5H3ClN2O3. It is a compound of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitropyridin-3-OL typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . This intermediate can be further chlorinated to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow synthesis to ensure safety and efficiency. For example, pyridine N-oxide can be nitrated with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide, which is then reacted with phosphorus pentachloride (PCl5) to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-nitropyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-chloro-4-aminopyridin-3-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-nitropyridin-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Chloro-4-nitropyridin-3-OL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-nitropyridin-4-ol: Similar structure but with different substitution pattern.
3-Iodo-5-nitropyridin-4-ol: Contains an iodine atom instead of chlorine.
3-Bromo-5-nitropyridin-4-ol: Contains a bromine atom instead of chlorine.
Uniqueness
5-Chloro-4-nitropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H3ClN2O3 |
|---|---|
Molekulargewicht |
174.54 g/mol |
IUPAC-Name |
5-chloro-4-nitropyridin-3-ol |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-7-2-4(9)5(3)8(10)11/h1-2,9H |
InChI-Schlüssel |
RIMRMAMFLGCHHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


